N-[2-(cyclohex-1-en-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of cyclohexenyl, cyclohexyl, and pyrrolidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Cyclohexenyl Intermediate: The initial step involves the preparation of a cyclohexenyl intermediate, which can be achieved through the hydrogenation of cyclohexylidene cyanoacetic acid.
Amine Formation: The intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Amide Formation: The amine is reacted with a carboxylic acid derivative, such as 4-methoxyphenyl acetic acid, to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Materials Science: The compound is used in the development of novel materials with specific mechanical and chemical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide
- 2-(1-Cyclohexenyl)cyclohexanone
- 2-Cyclohexen-1-ol
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural elements.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c22-18-13-16(14-21(18)17-9-5-2-6-10-17)19(23)20-12-11-15-7-3-1-4-8-15/h7,16-17H,1-6,8-14H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJKXEGVBJBHGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NCCC3=CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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